molecular formula C16H14FN3O B12169994 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B12169994
M. Wt: 283.30 g/mol
InChI Key: IKRDMWSACUINRP-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic indole derivative offered for research purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological potential and presence in numerous pharmacologically active compounds . Specifically, the indole-2-carboxamide moiety is a recognized pharmacophore in the discovery of novel therapeutic agents. Research on closely related indole-2-carboxamide analogs has identified potent inhibitory activity against neurotropic alphaviruses, suggesting the potential of this chemical class in the development of antiviral agents . Furthermore, structural features of this compound, including the 5-fluoro substituent and the N-(pyridin-3-ylmethyl)carboxamide group, are common in drug discovery, often investigated for their ability to modulate target binding and physicochemical properties. This product is intended for use in exploratory biological screening, hit-to-lead optimization studies, and as a building block in synthetic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C16H14FN3O/c1-20-14-5-4-13(17)7-12(14)8-15(20)16(21)19-10-11-3-2-6-18-9-11/h2-9H,10H2,1H3,(H,19,21)

InChI Key

IKRDMWSACUINRP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Coupling via BOP Reagent

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) facilitates amide bond formation under mild conditions. A representative procedure involves dissolving the carboxylic acid (1.0 equiv) and pyridin-3-ylmethylamine (1.2 equiv) in anhydrous DMF, followed by addition of BOP (1.5 equiv) and diisopropylethylamine (DIPEA, 3.0 equiv). The reaction proceeds at room temperature for 4–12 h, yielding the target compound after purification by column chromatography.

BOP-Mediated Coupling Parameters

ParameterValueReference
SolventAnhydrous DMF
TemperatureRoom temperature
Yield60–75%

High-Temperature Coupling in Polar Aprotic Solvents

An alternative approach employs sodium ethoxide in DMF or DMSO at elevated temperatures (150–190°C). While this method avoids expensive coupling agents, yields are lower (6–37%) due to decomposition and side reactions.

Comparative Analysis of Coupling Methods

MethodAdvantagesDisadvantages
BOP ReagentHigh yield, mild conditionsCost of reagents
High-TemperatureNo coupling agents requiredLow yield, decomposition risks

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexane. Recrystallization from ethanol or methanol further enhances purity. Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : Distinct signals for the indole C2 carbonyl (δ 160–165 ppm in ¹³C NMR) and pyridinyl protons (δ 8.3–8.7 ppm in ¹H NMR).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 283.30 [M+H]⁺.

Challenges and Optimization Strategies

Regioselectivity in Indole Functionalization

Competing reactions at C3 and C7 positions necessitate careful control of reaction stoichiometry and temperature. The Hemetsberger–Knittel indole synthesis provides a workaround by generating regioisomerically pure intermediates.

Improving Coupling Efficiency

Microwave-assisted synthesis reduces reaction times and improves yields in amide bond formation. Computational tools (e.g., SwissADME) predict optimal solvent systems and reaction parameters to minimize decomposition.

Scalability and Industrial Relevance

Kilogram-scale production requires optimizing solvent recovery and minimizing chromatographic steps. Continuous flow reactors demonstrate promise for Friedel-Crafts and coupling reactions, enhancing throughput and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine-3-carboxaldehyde in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is its role as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of indole compounds can lead to significant apoptosis in cancer cells, suggesting that modifications to the indole structure can enhance efficacy against tumors .

Case Study: Indole Derivatives

A study highlighted the anticancer activity of compounds similar to 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, reporting an IC50 value of 7.4 μM against specific cancer cell lines. The mechanism involves the induction of apoptosis and suppression of tumor growth in vivo, demonstrating the compound's potential for therapeutic applications in oncology .

Antiviral Properties

In addition to its anticancer properties, this compound has been explored for its antiviral activity. Recent literature reviews have emphasized the importance of N-heterocycles, including indole derivatives, as promising antiviral agents. Compounds with similar structures have shown effectiveness against viral infections by inhibiting viral replication and interfering with viral entry into host cells .

Research Findings

A comprehensive review noted that certain indole derivatives possess significant inhibitory effects on HIV replication with IC50 values as low as 2.95 μM, indicating their potential as antiviral therapeutics . The structural characteristics of these compounds contribute to their bioactivity, making them valuable candidates for further development.

Pharmacological Formulations

The versatility of 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide extends to its formulation in various pharmaceutical compositions. Research has outlined methods for preparing formulations suitable for different routes of administration, including oral, topical, and parenteral applications. These formulations often involve combining the active compound with excipients that enhance bioavailability and stability .

Formulation Characteristics

The pharmacological formulations can be presented in several forms:

  • Oral : Capsules, tablets, syrups
  • Topical : Creams, gels
  • Injectable : Solutions for intravenous or intramuscular administration

Each formulation is designed to optimize the therapeutic effects while minimizing side effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. Studies have shown that modifications at specific positions on the indole ring can significantly affect biological activity. For example, the introduction of fluorine at various positions has been linked to enhanced potency against target cells .

Key Insights from SAR Studies

Research has demonstrated that:

  • Fluorine substitution on the indole ring can either increase or decrease activity depending on its position.
  • Compounds with optimal fluorine placement exhibit improved binding affinity and biological response.

These insights guide further synthetic efforts aimed at developing more effective derivatives .

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Critical Analysis

  • Pyridinylmethyl Group : A recurring pharmacophore in analogs (e.g., ), it likely enhances solubility and receptor interactions via pyridine’s nitrogen.
  • Fluorine vs. Halogens : Fluorine at C5 optimizes electronegativity and metabolic stability, whereas bromine/chlorine may improve potency at the expense of pharmacokinetics .

Biological Activity

5-Fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole scaffold, which is known for its diverse biological activities. The presence of a fluorine atom and a pyridinylmethyl group enhances its pharmacological profile, potentially improving metabolic stability and bioavailability.

Research indicates that compounds with indole structures can modulate various biological pathways:

  • Protein Kinase Inhibition : Similar indole derivatives have shown the ability to inhibit key protein kinases such as EGFR, HER2, and VEGFR-2. This inhibition can lead to cell cycle arrest in cancer cells, specifically at the G2/M phase, which is critical for preventing tumor proliferation .
  • PCSK9 Modulation : The compound may also influence lipid metabolism through modulation of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for lowering LDL cholesterol levels. Studies suggest that structural modifications on the indole ring can significantly impact PCSK9 modulation activity .

Anticancer Activity

Several studies have evaluated the anticancer potential of indole derivatives similar to 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide:

  • In Vitro Studies : Compounds with similar structures were tested against various cancer cell lines. For instance, MTT assays revealed that certain indole-containing complexes exhibited potent cytotoxicity against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells, with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
L1aMCF-7Low micromolar
L1bHCT-116 (p53-wildtype)Sub-micromolar

Metabolic Studies

The pharmacokinetics of related compounds have been assessed in vivo. For instance, studies involving intraperitoneal injections in mice demonstrated that certain analogues reached peak plasma concentrations within 15 minutes and exhibited half-lives ranging from 1.31 to 1.64 hours . Such data are crucial for understanding the compound's behavior in biological systems.

Case Studies

In a notable study involving a series of indole derivatives, researchers synthesized multiple analogues to evaluate their biological activities. The findings suggested that specific substitutions on the indole scaffold could enhance anticancer properties while maintaining metabolic stability .

Another case study highlighted the use of indole-based ligands in metal complexes, which demonstrated increased antiproliferative activity compared to their non-complexed counterparts. This underscores the versatility of indole derivatives in medicinal chemistry .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for the indole core (e.g., C-2 carbonyl at ~165 ppm), pyridylmethyl group (δ 4.8–5.2 ppm for –CH₂–), and fluorine substituents (¹⁹F NMR at ~-120 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for chiral centers introduced during synthesis.
  • HPLC-PDA : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

What strategies optimize regioselective fluorination in indole-based carboxamides during synthesis?

Advanced Research Focus
Regioselectivity challenges arise due to competing electrophilic substitution pathways. Solutions include:

  • Directing Groups : Use –COOR or –SO₂R substituents to direct fluorination to the 5-position .
  • Metal-Mediated Fluorination : Employ Cu(I)/Ag(I) catalysts with N-fluoro reagents (e.g., NFSI) for C–H activation .
  • Computational Modeling : DFT calculations predict transition-state energies to favor fluorination at specific sites.

Case Study : Fluorination of 5-bromo-7-fluoro-1H-indole-2-carboxylic acid achieved >90% regioselectivity using KF/CuBr .

How do structural modifications to the pyridin-3-ylmethyl group impact the compound’s receptor binding affinity?

Advanced Research Focus
The pyridyl moiety influences pharmacokinetics and target engagement. Methodological approaches include:

  • SAR Studies : Compare analogs with substituents like –CH₂–, –O–, or –CF₃ on the pyridine ring.
  • Molecular Docking : Simulate interactions with target receptors (e.g., kinases or GPCRs) using software like AutoDock Vina.
  • SPR/Binding Assays : Quantify affinity (KD) via surface plasmon resonance or radioligand displacement .

Example : Pyridinylmethyl analogs showed enhanced binding to serotonin receptors compared to benzyl derivatives .

What methodologies validate the purity of fluorinated indole carboxamides in compliance with pharmaceutical standards?

Q. Basic Research Focus

  • HPLC-ELSD/UV : Use evaporative light scattering detection (ELSD) for non-chromophoric impurities.
  • Residual Solvent Analysis : GC-MS quantifies solvents like DMF or THF (ICH Q3C limits: <880 ppm) .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values.

Reference Standard : 5-fluorooxindole (CAS 56341-41-4) is used as a calibrant for fluorine content .

How can researchers address synthetic yield variability in the amidation step of indole-2-carboxamides?

Advanced Research Focus
Yield variability (~40–80%) often stems from steric hindrance or competing side reactions. Mitigation strategies:

  • Coupling Reagent Selection : HATU outperforms EDCI in sterically hindered systems (e.g., pyridin-3-ylmethylamine) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) .
  • In Situ Activation : Pre-activate the carboxylic acid as a mixed anhydride before amine addition.

What computational tools predict the metabolic stability of 5-fluoro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide?

Q. Advanced Research Focus

  • CYP450 Metabolism Prediction : Use SwissADME or ADMET Predictor to identify vulnerable sites (e.g., N-methyl or pyridyl groups).
  • Metabolite ID : LC-HRMS/MS with Mass Frontier software identifies phase I/II metabolites .
  • DEREK Nexus : Predicts toxicity risks (e.g., mutagenicity from aromatic amines) .

How do fluorination patterns influence the compound’s photostability under UV light?

Advanced Research Focus
Fluorine’s electron-withdrawing effects alter π-π* transitions. Experimental protocols:

  • Forced Degradation Studies : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC.
  • Quantum Yield Calculation : Compare fluorescence emission spectra pre- and post-irradiation.
  • Radical Trapping : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways .

What crystallization conditions yield high-quality single crystals for X-ray diffraction studies of this compound?

Q. Advanced Research Focus

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane or EtOAc/MeOH).
  • Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours enhances crystal lattice formation.
  • Additive Screening : Introduce co-formers (e.g., succinic acid) to stabilize specific conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.